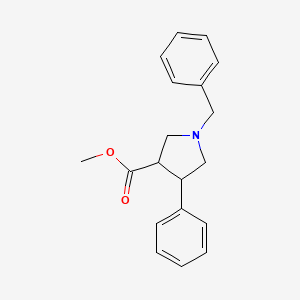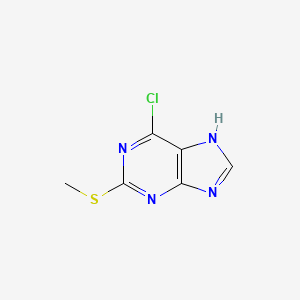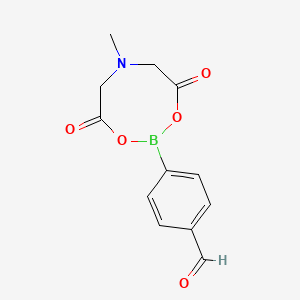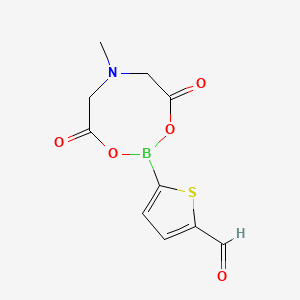
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol
説明
Quinazolinone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The papers provided focus on the synthesis, molecular structure, reactivity, and antimicrobial properties of various quinazolinone derivatives, including those with tetrahydroquinazolinol structures .
Synthesis Analysis
The synthesis of quinazolinone derivatives is often achieved through multi-component reactions. For instance, one study describes the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions . Another approach involves the sequential Ugi/Staudinger/aza-Wittig/addition/nucleophilic acyl substitution to synthesize 6,12-dihydro-5H-quinazolino[3,2-a]quinazolin-5-ones . Additionally, novel tetrazole derivatives from quinazolinone have been synthesized by converting 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one into a nitrile, followed by treatment with NaN3, NH4Cl, and DMF .
Molecular Structure Analysis
The molecular structures of quinazolinone derivatives are confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and X-ray crystallography. For example, the structure of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines was confirmed by spectral data and X-ray crystallographic analysis . Similarly, the molecular structure of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones was elucidated, revealing isolated molecules, hydrogen-bonded dimers, and pi-stacked chains of hydrogen-bonded dimers .
Chemical Reactions Analysis
Quinazolinone derivatives exhibit a range of chemical reactivities. For instance, 5-methylidene-1,2,3,5-tetrahydro[2,1-b]-quinazoline derivatives underwent 1,3-dipolar cycloaddition reactions and reactions with dimethyl acetylene-dicarboxylate (DMAD) to afford various substituted products . The reactivity of these compounds is influenced by their molecular structure, which can facilitate the formation of new bonds and derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are closely related to their structure and synthesis. These properties are essential for their potential biological activities and are often characterized by their antimicrobial efficacy. For example, a novel tetrazole derivative exhibited fairly good antimicrobial activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger . Another study reported the synthesis of novel 2-methyl-3-(1'3'4'-thiadiazoyl)-4-(3H) quinazolinones with both antibacterial and antifungal activities .
科学的研究の応用
Synthesis and Biological Activity
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol, a quinazolinone derivative, has garnered significant attention in synthetic chemistry and pharmaceutical research. Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives, highlighting their potential biological activity, which is a common theme in quinazolinone research (Párkányi & Schmidt, 2000). Similarly, Tugcu and Turhan (2018) emphasized the ease of synthesizing tetrahydro derivatives of quinazolinone using one-pot multicomponent reactions, underscoring the efficiency of this method in creating biologically active compounds (Tugcu & Turhan, 2018).
Corrosion Inhibition
Quinazolinone derivatives also find applications in industrial contexts, such as corrosion inhibition. Errahmany et al. (2020) demonstrated that certain quinazolinone derivatives are effective corrosion inhibitors for mild steel in acidic environments, a critical aspect in industrial maintenance (Errahmany et al., 2020).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of quinazolinone derivatives are a major area of investigation. Arulmurugan and Kavitha (2010) explored the antimicrobial activity of novel tetrazoles derived from quinazolinone, indicating their potential in treating infections (Arulmurugan & Kavitha, 2010). Sarkar et al. (2021) synthesized and evaluated quinazolinone derivatives for antimicrobial activities, showcasing the versatility of these compounds in pharmaceutical applications (Sarkar et al., 2021).
Drug Development and Medicinal Chemistry
Quinazolinones are frequently employed in medicinal chemistry due to their stable nucleus, which allows for the creation of various bioactive agents. Tiwary et al. (2016) reviewed the implications of quinazolinone derivatives in medicinal chemistry, highlighting their role in developing new medicinal agents (Tiwary et al., 2016). This is further evidenced by Le et al. (2020), who designed novel quinazolinone derivatives as antitumor agents, demonstrating their potential in cancer treatment (Le et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4-methyl-5,6,7,8-tetrahydro-3H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKGXYIVNLNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276942 | |
| Record name | 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol | |
CAS RN |
88267-97-4 | |
| Record name | NSC57 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



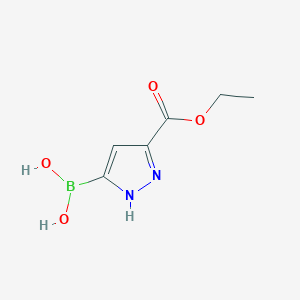


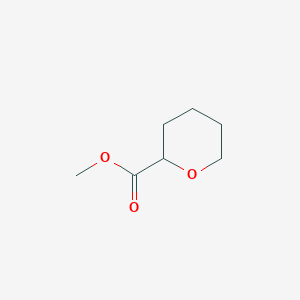
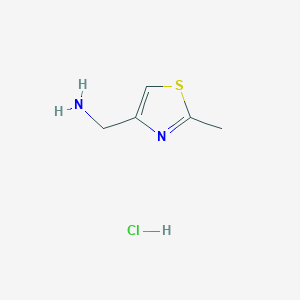

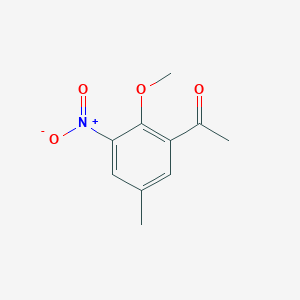
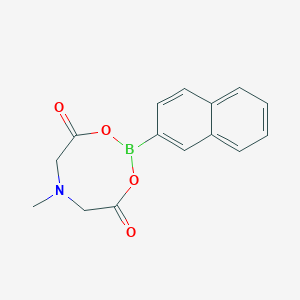
![2-(1'-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)acetic acid](/img/structure/B3022752.png)
